molecular formula C11H17N3O B2759911 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol CAS No. 1289388-51-7

1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol

Cat. No.: B2759911
CAS No.: 1289388-51-7
M. Wt: 207.277
InChI Key: BABHTXOUBDXBPZ-UHFFFAOYSA-N
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Description

1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol is a chemical compound with the molecular formula C11H17N3O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol typically involves the reaction of pyrazine derivatives with piperidine. One common method is the alkylation of piperidine with 2-chloropyrazine under basic conditions, followed by reduction and subsequent hydroxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and functional group transformations .

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol
  • 1-(1-(Pyrimidin-2-yl)ethyl)piperidin-3-ol
  • 1-(1-(Quinolin-2-yl)ethyl)piperidin-3-ol

Uniqueness: 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

1-(1-pyrazin-2-ylethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9(11-7-12-4-5-13-11)14-6-2-3-10(15)8-14/h4-5,7,9-10,15H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABHTXOUBDXBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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